molecular formula C27H46O2 B1253250 7-Keto-5alpha-cholestan-3beta-ol

7-Keto-5alpha-cholestan-3beta-ol

Cat. No. B1253250
M. Wt: 402.7 g/mol
InChI Key: QIHXSWPLWOYYST-WIQRBZPFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-oxo-5alpha-cholestan-3beta-ol is a cholestanoid that is 5alpha-cholestan-3beta-ol carrying an additional oxo substituent at position 7. It has a role as a human metabolite. It is a cholestanoid, a 7-oxo steroid and a 3beta-hydroxy steroid. It derives from a (5alpha)-cholestan-3beta-ol.

Scientific Research Applications

  • Biosynthesis and Metabolic Pathways :

    • Shefer, Hauser, and Mosbach (1966) studied the biosynthesis of cholestanol, finding that the conversion of 5alpha-cholestan-3-one to 5alpha-cholestan-3beta-ol is catalyzed by 3-beta-hydroxysteroid dehydrogenase, primarily in the liver's microsomal fraction. This enzyme plays a significant role in steroid metabolism and is specific to NADPH as a hydrogen donor (Shefer, Hauser, & Mosbach, 1966).
    • The work of Noll, Doisy, and Elliott (1973) on the metabolism of certain cholestanes in rats, including 5alpha-cholestan-3beta-ol, revealed insights into the conversion of these compounds into bile acids and their metabolic pathways (Noll, Doisy, & Elliott, 1973).
  • Chemical Analysis and Sterol Estimation :

    • Munster, Lever, and Carrell (1976) examined the responses of 5alpha-cholestan-3beta-ol and related sterols in different analytical methods, highlighting the importance of specific testing conditions for accurate cholesterol estimation. Their findings are relevant to clinical chemistry and laboratory diagnostics (Munster, Lever, & Carrell, 1976).
  • Cellular and Molecular Effects :

    • Yoshida et al. (2000) investigated the effects of different oxysterols, including cholestan-3beta,5alpha,6beta-triol, on gallbladder epithelial cells. They found that these compounds have varying effects on cell proliferation and mucin secretion, highlighting their potential impact on gallbladder mucosal function (Yoshida et al., 2000).
  • Microbial Transformation and Enzymatic Properties :

    • Tomioka, Kagawa, and Nakamura (1976) detailed the properties of 3beta-hydroxysteroid oxidase produced by Streptomyces violascens, which exhibits high substrate specificity for 3beta-hydroxysteroids like 5alpha-cholestan-3beta-ol. This enzyme's unique properties differentiate it from other 3beta-hydroxysteroid oxidases (Tomioka, Kagawa, & Nakamura, 1976).

properties

Product Name

7-Keto-5alpha-cholestan-3beta-ol

Molecular Formula

C27H46O2

Molecular Weight

402.7 g/mol

IUPAC Name

(3S,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-7-one

InChI

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h17-23,25,28H,6-16H2,1-5H3/t18-,19-,20+,21-,22+,23+,25+,26+,27-/m1/s1

InChI Key

QIHXSWPLWOYYST-WIQRBZPFSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(C4)O)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(C4)O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Keto-5alpha-cholestan-3beta-ol
Reactant of Route 2
7-Keto-5alpha-cholestan-3beta-ol
Reactant of Route 3
7-Keto-5alpha-cholestan-3beta-ol
Reactant of Route 4
7-Keto-5alpha-cholestan-3beta-ol
Reactant of Route 5
7-Keto-5alpha-cholestan-3beta-ol
Reactant of Route 6
7-Keto-5alpha-cholestan-3beta-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.